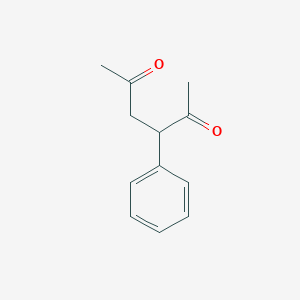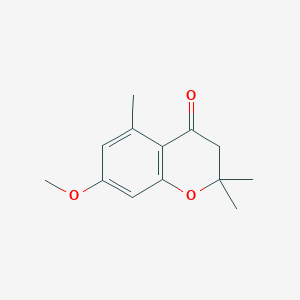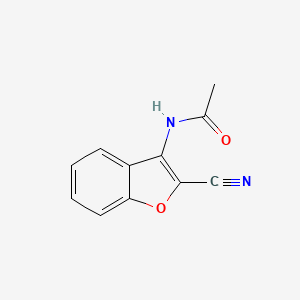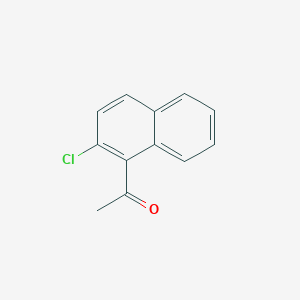
1-(2-Chloro-1-naphthalenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-1-naphthalenyl)ethanone is an organic compound with the molecular formula C12H9ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an ethanone group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-1-naphthalenyl)ethanone typically involves the chlorination of 1-acetylnaphthalene. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by chlorination using chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-1-naphthalenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic naphthalene ring.
Common Reagents and Conditions
Chlorination: Chlorine gas or sulfuryl chloride (SO2Cl2) under controlled conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Reduction: 1-(2-Chloro-1-naphthalenyl)ethanol.
Oxidation: 1-(2-Chloro-1-naphthalenyl)acetic acid.
Scientific Research Applications
1-(2-Chloro-1-naphthalenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, leading to alterations in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Acetylnaphthalene: Similar structure but lacks the chlorine substituent.
2-Acetylnaphthalene: The acetyl group is attached to the second position of the naphthalene ring.
1-(2-Bromo-1-naphthalenyl)ethanone: Similar structure with a bromine substituent instead of chlorine.
Uniqueness
1-(2-Chloro-1-naphthalenyl)ethanone is unique due to the presence of both the chlorine substituent and the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H9ClO |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
1-(2-chloronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9ClO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,1H3 |
InChI Key |
ZMBRCVGEOHJLDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


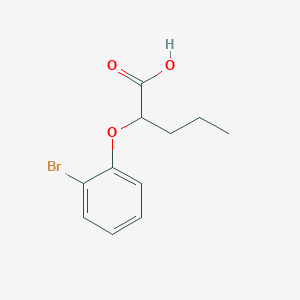
![3-Bromothieno[3,2-b]pyridine-5-methanol](/img/structure/B8295154.png)
![7-Bromo-3-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8295165.png)


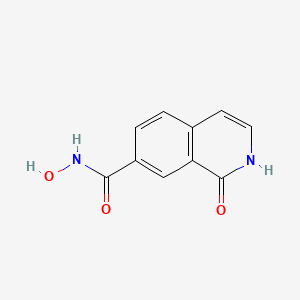
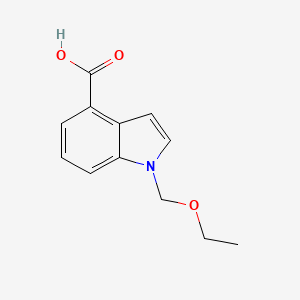


![tert-Butyl 4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8295211.png)
